molecular formula C14H19NO5 B11756331 2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid CAS No. 52396-21-1

2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid

Cat. No.: B11756331
CAS No.: 52396-21-1
M. Wt: 281.30 g/mol
InChI Key: WRTVYEFCVXFTLY-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions.

Common Reagents and Conditions

Major Products

    Oxidation: The major product is 2-{[(Tert-butoxy)carbonyl]amino}-2-[4-carboxyphenyl]acetic acid.

    Reduction: The major product is 2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]ethanol.

    Substitution: The major product is the deprotected amino acid derivative.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in organic synthesis and peptide synthesis.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amino group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid is unique due to the presence of the hydroxymethyl group, which provides additional functionalization options compared to similar compounds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity .

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)10-6-4-9(8-16)5-7-10/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTVYEFCVXFTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142839
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(hydroxymethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52396-21-1
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(hydroxymethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52396-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(hydroxymethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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